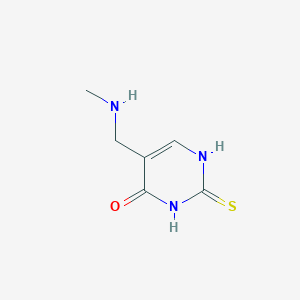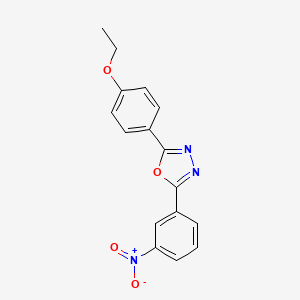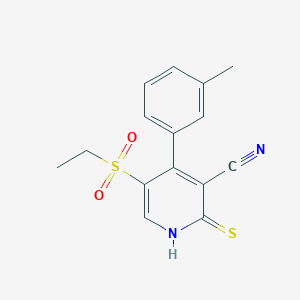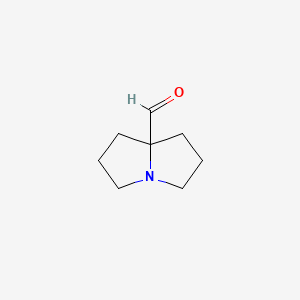
5-((Methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮是一种杂环化合物,包含一个嘧啶环,在2位有一个硫代基,在5位有一个甲基氨基。
准备方法
合成路线和反应条件
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮的合成通常涉及在受控条件下使用合适的起始材料进行反应。一种常见的方法涉及将硫脲与醛或酮缩合,然后环化形成嘧啶环。反应条件通常包括使用酸性或碱性催化剂来促进环化过程。
工业生产方法
在工业环境中,这种化合物的生产可能涉及大规模的间歇式或连续式流程。方法的选择取决于起始材料的可用性、成本和最终产品的预期纯度等因素。优化反应条件,例如温度、压力和催化剂浓度,对于实现高产率和最大限度地减少副产物至关重要。
化学反应分析
反应类型
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮可以进行各种化学反应,包括:
氧化: 硫代基可以被氧化形成亚砜或砜。
还原: 该化合物可以被还原形成相应的胺或硫醇。
取代: 在适当的条件下,甲基氨基可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用还原剂,例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 卤化物、胺或醇等亲核试剂可用于取代反应,通常在碱性或酸性条件下进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,硫代基的氧化可以产生亚砜或砜,而还原可以产生胺或硫醇。
科学研究应用
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮在科学研究中具有多种应用:
化学: 它用作合成更复杂分子的构建模块,包括药物和农用化学品。
生物学: 该化合物具有作为具有抗菌、抗病毒和抗癌特性的生物活性分子的潜力。
医学: 正在进行研究以探索它作为治疗各种疾病(包括神经退行性疾病和癌症)的治疗剂的潜力。
工业: 它用于开发具有独特性能的新材料,例如聚合物和催化剂。
作用机制
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮的作用机制涉及它与特定分子靶点和途径的相互作用。例如,在生物系统中,它可能抑制参与疾病过程的酶或受体。确切的分子靶点和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
5-甲基-1H-四唑: 用于制备抗真菌剂和喹啉衍生物.
N-甲基-5-(甲基氨基)-1H-咪唑-4-甲酰胺: 与茶碱相关,用于各种药物应用.
独特性
5-((甲基氨基)甲基)-2-硫代-2,3-二氢嘧啶-4(1H)-酮因其特定的结构特征而独一无二,例如嘧啶环上的硫代基和甲基氨基的组合。这种独特的结构赋予了独特的化学和生物学特性,使其在研究和工业中的各种应用中具有价值。
属性
CAS 编号 |
21263-85-4 |
|---|---|
分子式 |
C6H9N3OS |
分子量 |
171.22 g/mol |
IUPAC 名称 |
5-(methylaminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3OS/c1-7-2-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) |
InChI 键 |
HFTVVHMKHFDYBV-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CNC(=S)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B11773499.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11773508.png)
![4-(tert-Butyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11773515.png)

![tert-Butyl 3-(((perfluorobutyl)sulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773520.png)
![N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B11773527.png)


![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)
